molecular formula C11H13N3O4 B13917246 3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid CAS No. 240431-49-6

3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid

Cat. No.: B13917246
CAS No.: 240431-49-6
M. Wt: 251.24 g/mol
InChI Key: MEPAVMTWMMMPIZ-UHFFFAOYSA-N
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Description

3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid is a complex organic compound with potential applications in various scientific fields. Its structure consists of a benzoic acid core substituted with hydroxy and amino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzoic acid with 5-hydroxy-1,4,5,6-tetrahydropyrimidine-2-amine under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or methanesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while substitution reactions may introduce nitro or halogen groups onto the aromatic ring.

Scientific Research Applications

3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups enable it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid: Unique due to its specific substitution pattern and functional groups.

    3-hydroxybenzoic acid: Lacks the tetrahydropyrimidine moiety, resulting in different chemical properties.

    5-hydroxy-1,4,5,6-tetrahydropyrimidine-2-amine: Lacks the benzoic acid core, affecting its reactivity and applications.

Uniqueness

The combination of hydroxy, amino, and benzoic acid groups in this compound imparts unique chemical properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the tetrahydropyrimidine moiety followed by coupling reactions to attach the benzoic acid derivative.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of related tetrahydropyrimidine derivatives. For instance, a study found that certain tetrahydropyrimidine derivatives exhibited significant antibacterial and antifungal activities against various strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Antiviral Activity

Research on similar compounds has shown promise in antiviral applications. Benzamide derivatives have been reported to inhibit hepatitis B virus (HBV) replication by interfering with viral nucleocapsid assembly. This suggests that the structural features present in this compound could also confer antiviral properties .

Cytotoxic Effects

In vitro studies indicate that compounds with similar structures can induce cytotoxic effects in various cancer cell lines. For example, phenazine derivatives have demonstrated selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized tetrahydropyrimidine derivatives against gram-positive and gram-negative bacteria. The results indicated that these compounds had comparable efficacy to established antibiotics like rifampicin, suggesting potential as alternative therapeutic agents .

Study 2: Antiviral Mechanism

Another investigation focused on benzamide derivatives and their mechanism against HBV. It was found that these compounds could significantly reduce HBV DNA levels in infected cells, suggesting a novel approach for HBV treatment through the modulation of viral assembly processes .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Tetrahydropyrimidine Derivative AAntimicrobialGram-positive bacteria
Benzamide Derivative BAntiviralHepatitis B Virus
Phenazine Derivative CCytotoxicCancer Cell Lines

Properties

CAS No.

240431-49-6

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid

InChI

InChI=1S/C11H13N3O4/c15-8-2-6(10(17)18)1-7(3-8)14-11-12-4-9(16)5-13-11/h1-3,9,15-16H,4-5H2,(H,17,18)(H2,12,13,14)

InChI Key

MEPAVMTWMMMPIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN=C(N1)NC2=CC(=CC(=C2)C(=O)O)O)O

Origin of Product

United States

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